3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine

Bioorthogonal Chemistry s-Tetrazine Synthesis Cyanoamidine Reactivity

Researchers require a pyridine scaffold with orthogonal reactive handles for sequential diversification, yet common 3-chloro-5-(trifluoromethyl)pyridine analogs lack the crucial 2-cyanoamidine group. This compound solves that gap with its pre-installed cyanoamidine moiety, enabling direct entry into s-tetrazine synthesis and acting as a bioisostere for amide/carboxylic acid lead optimization. - Direct reactant for bioorthogonal s-tetrazine probes. - Documented ligand motif for Ni-catalyzed cross-electrophile coupling. - Enables chemoselective sequential functionalization via orthogonal 3-Cl and 2-cyanoamidine groups.

Molecular Formula C8H4ClF3N4
Molecular Weight 248.59 g/mol
CAS No. 1432056-51-3
Cat. No. B1434149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine
CAS1432056-51-3
Molecular FormulaC8H4ClF3N4
Molecular Weight248.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C(=NC#N)N)C(F)(F)F
InChIInChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-15-6(5)7(14)16-3-13/h1-2H,(H2,14,16)
InChIKeyNLLSXBOSFKTEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unique Procurement Profile of 3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine


3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine is a highly functionalized pyridine derivative. Its core structure is differentiated by the simultaneous presence of a 3-chloro substituent, a 5-trifluoromethyl group, and a 2-cyanoamidine moiety . This specific arrangement establishes it as a versatile chemical intermediate, notably documented as a key reactant for synthesizing s-tetrazines, which have broad applications including medicinal chemistry and bioconjugation . It is primarily procured for research and further manufacturing use, with a standard commercial purity of ≥95% . The compound’s value proposition is thus rooted in its distinct, multi-functional architecture that enables specific chemical transformations, rather than a single dominant biological activity profile.

Chemical Architecture
Dual orthogonal handles: 3-chloro and 2-cyanoamidine on a trifluoromethylpyridine core
Key Transformation
Documented reactant for s-tetrazine synthesis via cyanoamidine reactivity
Procurement Grade
Research-grade purity for further manufacturing and building-block use

Interchangeability Risks: 3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine vs. Simpler Analogs


Procurement decisions cannot assume that simpler, more common building blocks like 3-chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) or other pyridine-2-carboxamidine derivatives are functionally equivalent to this target compound. The critical difference is the 2-cyanoamidine group, which is absent in the parent pyridine . This functional group is not a passive substituent; it is a documented reactive handle for constructing nitrogen-rich heterocycles like s-tetrazines . Furthermore, the cyanoamidine group acts as a bioisostere for carboxylic acids and amides, offering distinct hydrogen-bonding and electronic properties that are leveraged in developing ligands for metal-catalyzed cross-coupling reactions, a role that the corresponding amide or unsubstituted pyridine cannot fulfill [1]. Therefore, substituting this compound with a demethylated or de-cyanated analog will result in a loss of this defined synthetic functionality.

Functional Group
Target: 2-cyanoamidine present
Analog: 3-chloro-5-(trifluoromethyl)pyridine lacks cyanoamidine
Tetrazine Synthesis
Enables [4+2] cycloaddition route
Analog cannot participate; loss of synthetic pathway
Ligand Motif
2-pyridyl-N-cyanocarboxamidine core validated for Ni cross-coupling
Carboxamide analog may not reproduce electronic effects; ligand performance may differ

Differentiation of 3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine vs. Closest Analogs


Unique Reactivity for s-Tetrazine Synthesis

The compound is explicitly designated as a useful reactant in the synthesis of s-tetrazines , a capability directly derived from its N'-cyanoamidine functional group. Direct structural analogs lacking this group, such as 3-chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) or 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide, are chemically incapable of participating in the same [4+2] cycloaddition-based pathways to form the tetrazine core. This distinction is absolute, making the target compound the specified reagent of choice for this application.

Tetrazine Reactivity
Class-level
Target: Documented s-tetrazine synthesis reactant
Comparator (3-Cl-5-CF3-pyridine): No cyanoamidine, tetrazine formation not possible
Absolute functional differentiation
Research pathway choice depends on cyanoamidine handle
Supplier-cited capability; verify with representative protocol
Bioorthogonal Chemistry s-Tetrazine Synthesis Cyanoamidine Reactivity Chemoselective Ligation

Physicochemical Differentiation from Precursor Building Blocks

A comparative analysis of key physicochemical properties demonstrates that the target compound presents a distinct profile compared to its common synthetic precursor, 3-chloro-5-(trifluoromethyl)pyridine . The addition of the N'-cyanoamidine group significantly increases molecular weight (from 181.54 to 248.59 g/mol), introduces additional hydrogen bond donors and acceptors, and alters lipophilicity. While no direct experimental logP measurement is publicly available, the structural difference provides class-level differentiation from the simpler pyridine starting material, which may be critical for modulating ADME properties in a drug discovery context .

Molecular Weight Shift
Data to verify
+67.05 g/mol vs. precursor
Substantial property differentiation; may influence ADME profiling
Calculated from supplier datasheets; logP not experimentally measured
Physicochemical Properties Lead Optimization Molecular Weight Lipophilicity

N-Cyanoamidine Core for Cross-Coupling Catalysis

The 2-pyridyl-N-cyanocarboxamidine core, which is the defining feature of this compound, has been validated as a crucial component in a new class of ligands for nickel-catalyzed cross-electrophile coupling of challenging heteroaryl halides with alkyl halides [1]. This published study demonstrates that this specific core structure enables reactions that proceed with generally good yields (69% average yield across 41 examples). This contrasts with the more common 2-pyridylcarboxamide core, where the cyano group is replaced by an oxygen, directly implying a distinct electronic influence on the catalytic metal center. While the specific compound is a building block, its core structure is proven to be a productive ligand motif.

Ligand Core Utility
Reported
69% avg. yield (41 examples)
Published ligand motif for Ni-catalyzed cross-electrophile coupling
Class-level evidence; core performance may require optimization
Cross-Coupling Catalysis Ligand Design Nickel Catalysis Heteroaryl Halides

Dual Reactivity: 3-Chloro and 2-Cyanoamidine Handles

The compound uniquely integrates a chlorine atom at the 3-position with a cyanoamidine at the 2-position on the same pyridine ring. The chlorine atom is a well-established handle for Pd-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, while the cyanoamidine group is preserved for subsequent tetrazine formation or other transformations . This 'orthogonal reactivity' is a defined synthetic asset. In contrast, 3-chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) possesses the same halogen handle but lacks the second distinct functional group, making sequential, chemoselective functionalization of the ring impossible. The decision is not about potency but about synthetic strategy.

Orthogonal Handles
Class-level
Target: 3-chloro (cross-coupling) + 2-cyanoamidine (heterocycle synthesis)
Comparator: Only 3-chloro handle, sequential chemoselective modification not feasible
Enables two-step orthogonal diversification
Supports multi-step library synthesis workflows
Reactivity assessed from standard functional group knowledge
Chemoselective Synthesis Cross-Coupling Building Block Pyridine Chemistry

Defined Research Applications for 3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine


s-Tetrazine Conjugates for Bioorthogonal Chemistry

This is a primary, documentable application. Researchers developing new bioorthogonal probes will select this compound for its stated use as a reactant in s-tetrazine synthesis . The procurement decision is driven by the specific chemical function of the N'-cyanoamidine group, which other commercially available 3-chloro-5-(trifluoromethyl)pyridine analogs cannot provide for this synthetic route.

Novel Ligands for Transition Metal Catalysis

Medicinal and process chemists designing new cross-coupling catalysts would prioritize this compound. Its 2-pyridyl-N-cyanocarboxamidine core has been published as a successful ligand motif for nickel-catalyzed cross-electrophile coupling [1]. This scaffold offers a distinct electronic environment compared to pyridyl carboxamide ligands, making the compound a rational starting point for a catalyst optimization campaign.

Multi-Step Synthesis of Drug-Like Libraries

In a medicinal chemistry program, the need for rapid, chemoselective diversification of a core scaffold is critical. This compound's orthogonal 3-chloro and 2-cyanoamidine functional groups enable a sequential functionalization strategy . A library synthesis would involve a first step of palladium-catalyzed cross-coupling at the chloro position, followed by a second, independent transformation of the cyanoamidine group into a tetrazine or other heterocycle, maximizing scaffold versatility.

Amide and Carboxylic Acid Bioisosteres

The cyanoamidine functional group is a classic, but underutilized, bioisostere for amides and carboxylic acids [2]. A research group focused on lead optimization might procure this compound to rapidly access a pyridine scaffold with a pre-installed cyanoamidine bioisostere. This allows for direct assessment of the impact of replacing a key amide bond in a lead compound with a more lipophilic and potentially more metabolically stable cyanoamidine group, a comparison that would not be possible with standard amide-containing building blocks.

Application
Selection Property
Validation Focus
s-Tetrazine conjugate research
Cyanoamidine-based tetrazine formation
Cycloaddition efficiency and chemoselectivity
Transition metal ligand design
2-Pyridyl-N-cyanocarboxamidine core identity
Catalytic activity and cross-coupling scope
Sequential chemoselective library synthesis
Orthogonal 3-chloro and 2-cyanoamidine handles
Stepwise functionalization outcome and yield
Amide/carboxylic acid bioisostere probing
Pre-installed cyanoamidine bioisostere scaffold
Pharmacophore impact and metabolic stability comparison
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